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Compound of Interest
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Cat. No.: B1675766 Get Quote

Introduction
Proteases are a class of enzymes that catalyze the breakdown of proteins into smaller

polypeptides or single amino acids. They play crucial roles in a vast array of physiological

processes, including digestion, blood clotting, apoptosis, and immune responses.

Consequently, the dysregulation of protease activity is implicated in numerous diseases, such

as cancer, cardiovascular disorders, and inflammatory diseases, making them significant

targets for drug development. The accurate measurement of protease activity is therefore

fundamental for both basic research and pharmaceutical discovery.

This application note provides a detailed protocol for the use of L-Lysine 4-nitroanilide as a

chromogenic substrate to measure the activity of trypsin-like proteases. These proteases

specifically cleave peptide bonds at the carboxyl side of lysine and arginine residues. The

assay is based on the enzymatic cleavage of the amide bond in Lysine 4-nitroanilide, which

releases the yellow-colored product, p-nitroaniline (pNA). The rate of pNA formation, which can

be monitored spectrophotometrically by measuring the absorbance at 405 nm, is directly

proportional to the protease activity.

Principle of the Assay
The assay utilizes the substrate L-Lysine 4-nitroanilide, which consists of a lysine residue

linked to a p-nitroaniline molecule through an amide bond. In the presence of a trypsin-like

protease, this bond is hydrolyzed. This reaction releases p-nitroaniline (pNA), a chromophore

that absorbs light maximally at 405 nm. The concentration of the released pNA can be
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determined using its molar extinction coefficient (ε) of 9,620 M⁻¹cm⁻¹. By measuring the

increase in absorbance at 405 nm over time, the enzymatic activity can be quantified.

Lysine 4-nitroanilide
(Colorless Substrate)

Trypsin-like
Protease

 1. Binding 

Lysine

 2. Catalysis & Release 

p-nitroaniline (pNA)
(Yellow Product, λmax = 405 nm)

 

Click to download full resolution via product page

Figure 1: Enzymatic cleavage of Lysine 4-nitroanilide.

Materials and Reagents
Enzyme: Purified trypsin or other trypsin-like protease.

Substrate: L-Lysine 4-nitroanilide dihydrochloride (or similar salt).

Buffer: 50 mM Tris-HCl, pH 8.2, containing 20 mM CaCl₂. Other buffers such as phosphate

or HEPES can be used, but the optimal pH for the specific protease should be determined.

Inhibitor (optional): A known protease inhibitor for control experiments (e.g., soybean trypsin

inhibitor).

Instrumentation: UV/Vis spectrophotometer or microplate reader capable of measuring

absorbance at 405 nm.

Consumables: 96-well microplates (for high-throughput screening) or cuvettes, and general

laboratory pipettes.
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Experimental Protocols
Protocol 1: Preparation of Reagents

Assay Buffer (50 mM Tris-HCl, pH 8.2, 20 mM CaCl₂):

Dissolve 6.057 g of Tris base in 800 mL of deionized water.

Add 2.94 g of CaCl₂ dihydrate and stir until dissolved.

Adjust the pH to 8.2 using 1 M HCl.

Bring the final volume to 1 L with deionized water.

Store at 4°C.

Substrate Stock Solution (100 mM):

Dissolve L-Lysine 4-nitroanilide dihydrochloride in deionized water or DMSO to a final

concentration of 100 mM.

Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.

Enzyme Stock Solution:

Prepare a stock solution of the protease in the assay buffer. The optimal concentration will

depend on the specific activity of the enzyme and should be determined empirically. A

starting point could be a 1 mg/mL stock, which is then diluted further for the assay.

Store as recommended by the supplier, typically in aliquots at -20°C or -80°C.

Protocol 2: Standard Protease Activity Assay
This protocol is designed for a 96-well plate format but can be adapted for cuvettes by

adjusting the volumes.

Prepare a working solution of the substrate by diluting the stock solution in the assay buffer.

A final assay concentration of 1-2 mM is common.
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Add 50 µL of assay buffer to each well (and 50 µL of inhibitor solution for control wells).

Add 25 µL of the enzyme solution to each well to initiate the reaction. The final enzyme

concentration should be in its linear range, which needs to be determined in a preliminary

enzyme titration experiment.

Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a brief period (e.g., 5

minutes) to allow the temperature to equilibrate.

Add 25 µL of the substrate working solution to each well to start the reaction.

Immediately measure the absorbance at 405 nm in a kinetic mode, taking readings every

minute for 15-30 minutes.
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Figure 2: General workflow for the protease activity assay.

Protocol 3: Determination of Michaelis-Menten Kinetics
(Kₘ and Vₘₐₓ)

Prepare a series of substrate dilutions in the assay buffer, ranging from concentrations well

below to well above the expected Kₘ (e.g., 0.1 to 10 times the Kₘ). A typical range might be

0.05 mM to 5 mM.

Set up the assay as described in Protocol 2, but instead of a single substrate concentration,

use the different concentrations prepared in the previous step.

Initiate the reaction by adding a fixed, optimized concentration of the enzyme.

Measure the initial reaction velocity (V₀) for each substrate concentration by determining the

slope of the linear portion of the absorbance vs. time curve.
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Convert the rate of change in absorbance (ΔAbs/min) to the rate of product formation

(M/min) using the Beer-Lambert law:

Velocity (M/min) = (ΔAbs / min) / (ε * l)

Where ε is the molar extinction coefficient of pNA (9,620 M⁻¹cm⁻¹) and l is the path length

in cm. For a 96-well plate, the path length needs to be determined or a standard volume

must be used.

Plot the initial velocity (V₀) against the substrate concentration ([S]) and fit the data to the

Michaelis-Menten equation using non-linear regression software to determine Kₘ and Vₘₐₓ.

Data Presentation
Table 1: Example Data for Michaelis-Menten Analysis

Substrate Concentration [S] (mM) Initial Velocity (V₀) (µM/min)

0.1 10.5

0.2 18.2

0.5 33.3

1.0 45.5

2.0 58.8

5.0 71.4

From this data, kinetic parameters can be derived:

Kₘ: 0.85 mM

Vₘₐₓ: 100 µM/min

Table 2: Example Data for Inhibitor Screening

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675766?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inhibitor Concentration (µM) Protease Activity (%)

0 (Control) 100

0.1 85.2

1 55.1

10 15.8

100 2.3

From this data, the IC₅₀ value can be calculated:

IC₅₀: 1.2 µM

Applications in Research and Drug Development
Enzyme Kinetics: This assay is widely used to determine key kinetic parameters such as Kₘ

and Vₘₐₓ for various proteases.

High-Throughput Screening (HTS): The simplicity and compatibility with microplate readers

make this assay ideal for screening large libraries of compounds to identify potential

protease inhibitors.

Drug Development: It is a primary tool for characterizing the potency and mechanism of

action of newly developed protease inhibitors.

Quality Control: Used to assess the activity and purity of protease preparations.
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Figure 3: Role of the Lys-pNA assay in research.
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Issue Possible Cause(s) Solution(s)

No or low activity
Inactive enzyme, incorrect pH,

presence of an inhibitor.

Check enzyme activity with a

positive control, verify buffer

pH, ensure no contaminating

inhibitors are present.

High background Substrate auto-hydrolysis.

Prepare fresh substrate

solution, run a no-enzyme

control and subtract its rate

from the sample rates.

Non-linear reaction rate
Substrate depletion, enzyme

instability.

Use a lower enzyme

concentration or a higher

substrate concentration, check

enzyme stability at assay

temperature.

To cite this document: BenchChem. [Application Note: Measuring Protease Activity with
Lysine 4-nitroanilide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1675766#measuring-protease-activity-with-lysine-4-
nitroanilide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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